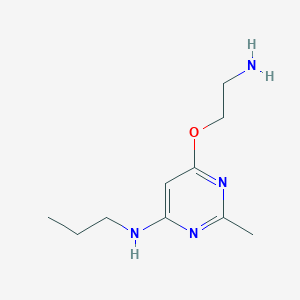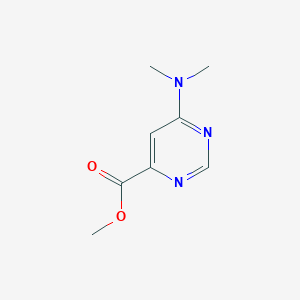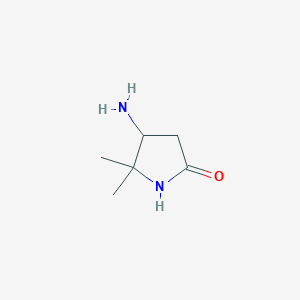
4-Amino-5,5-dimethylpyrrolidin-2-one
Vue d'ensemble
Description
4-Amino-5,5-dimethylpyrrolidin-2-one, also known as DMPO, is a chemical compound with the molecular formula C6H12N2O and a molecular weight of 128.17 g/mol . It is commonly used as a spin-trapping reagent for reactive oxygen species in scientific experiments.
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H12N2O/c1-6(2)4(7)3-5(9)8-6/h4H,3,7H2,1-2H3,(H,8,9) .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- One-Pot Synthesis of Substituted Pyrrolidines: A study by Barluenga, Nájera, and Yus (1981) discusses the aminomercuration-demercuration of 1,4- and 1,5-hexadiene to yield cis- and trans-2,5-dimethyl-N-arylpyrrolidines. This one-pot process involves intermolecular cyclization through mercurated pyrrolidines, providing an efficient synthesis method for N-substituted trans-2,5-dimethylpyrrolidines (Barluenga, Nájera, & Yus, 1981).
Biochemical Applications
Inhibitory Effects in Biochemical Pathways
A 2004 study by Li et al. describes the synthesis of 7-amino 4-(2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)-quinolines. These compounds were evaluated for their inhibitory effects on TbetaR-1, p38 MAPK, and TbetaR-1-dependent cellular activities, highlighting the potential of related compounds in biochemical research (Li et al., 2004).
Antifolate Inhibitors of Thymidylate Synthase
Gangjee et al. (1999) synthesized compounds structurally related to 4-amino-5,5-dimethylpyrrolidin-2-one as potential nonpolyglutamatable inhibitors of thymidylate synthase (TS). These compounds are relevant in the study of antitumor agents and demonstrate significant inhibition of TS (Gangjee, Mavandadi, Kisliuk, & Queener, 1999).
Material Science and Structural Chemistry
Supramolecular Interactions in Structures
Haddad, AlDamen, and Willett (2006) investigated non-classical supramolecular interactions in the structures of 2-amino-4,6-dimethylpyridinium salts. Their study provides insight into hydrogen bonding and π–π interactions, which are crucial in the field of material science and structural chemistry (Haddad, AlDamen, & Willett, 2006).
Photochemical Dimerization Studies
Taylor and Kan (1963) explored the ultraviolet irradiation-induced photochemical dimerization of 2-aminopyridines and pyridones. This study is significant in understanding the chemical and physical properties of such dimers in material science (Taylor & Kan, 1963).
Orientations Futures
While specific future directions for 4-Amino-5,5-dimethylpyrrolidin-2-one are not mentioned in the search results, it is noted that pyrrolidine derivatives have been used widely in the design of biologically active compounds, including those with antiviral and antitumor activities . This suggests potential future research directions in these areas.
Propriétés
IUPAC Name |
4-amino-5,5-dimethylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-6(2)4(7)3-5(9)8-6/h4H,3,7H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISSLDCYZINPLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC(=O)N1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


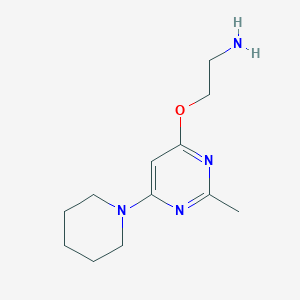
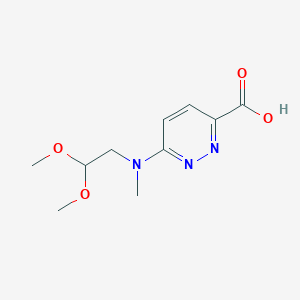

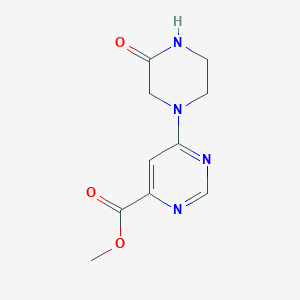
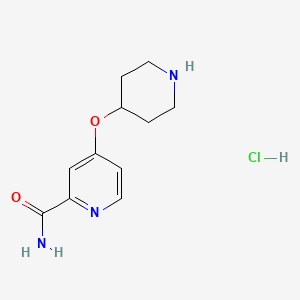
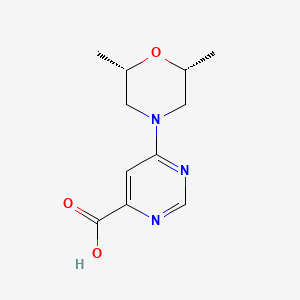
![methyl 6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyridazine-3-carboxylate](/img/structure/B1480366.png)



